molecular formula C17H17N3O3 B11161620 N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11161620
M. Wt: 311.33 g/mol
InChI Key: SCBVWTMKTQUWOE-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, an indole moiety, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole-2-carboxamide Core: The indole-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with an amine, such as 3-aminopropylamine, to form the indole-2-carboxamide.

    Attachment of the Furan Moiety: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where the amine group of the intermediate reacts with furan-2-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the oxopropyl chain.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential in various assays due to its ability to interact with biological macromolecules. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Similar structure but lacks the oxopropyl chain.

    3-(furan-2-ylmethylamino)-2-oxopropyl benzoate: Contains a benzoate group instead of the indole moiety.

    Furan-2-ylmethylamine derivatives: Various derivatives with different substituents on the furan ring.

Uniqueness

N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide is unique due to the combination of the indole and furan moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c21-16(19-11-13-5-3-9-23-13)7-8-18-17(22)15-10-12-4-1-2-6-14(12)20-15/h1-6,9-10,20H,7-8,11H2,(H,18,22)(H,19,21)

InChI Key

SCBVWTMKTQUWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NCC3=CC=CO3

Origin of Product

United States

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